molecular formula C10H10FNO4 B13650387 Ethyl 4-fluoro-2-methyl-3-nitrobenzoate

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B13650387
M. Wt: 227.19 g/mol
InChI Key: AKCOUKIGDBLSCD-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate (CAS: 1803852-69-8, C₁₀H₁₀FNO₄) is a fluorinated nitrobenzoate ester derivative characterized by a methyl group at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 4-position on the benzene ring. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity. Its synthesis typically involves multi-step halogenation, nitration, and esterification reactions, as demonstrated in protocols yielding purities up to 50% after recrystallization .

The methyl and ethyl ester groups influence steric and electronic properties, while the nitro and fluorine substituents direct further functionalization, such as bromination or nucleophilic substitution . Crystallographic studies on related compounds (e.g., ethyl 4-fluoro-3-nitrobenzoate) reveal intermolecular interactions like hydrogen bonding, which stabilize molecular packing and impact physical properties .

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

ethyl 4-fluoro-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-5-8(11)9(6(7)2)12(14)15/h4-5H,3H2,1-2H3

InChI Key

AKCOUKIGDBLSCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl 4-fluoro-2-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: Ethyl 4-fluoro-2-methyl-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The ester group allows for hydrolysis, releasing the active carboxylic acid derivative. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent positions and ester groups. For example:

Compound Name CAS No. Molecular Formula Substituent Positions (Fluorine/Nitro/Methyl) Molecular Weight
Ethyl 4-fluoro-2-methyl-3-nitrobenzoate 1803852-69-8 C₁₀H₁₀FNO₄ 4-F, 3-NO₂, 2-CH₃ 227.19
Ethyl 4-fluoro-3-nitrobenzoate 367-80-6 C₉H₈FNO₄ 4-F, 3-NO₂ 213.16
Mthis compound 1079991-69-7 C₉H₈FNO₄ 4-F, 3-NO₂, 2-CH₃ 213.16
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 1342359-36-7 C₁₀H₁₀FNO₄ 5-F, 3-NO₂, 2-CH₃ 227.19

Key Observations :

  • Positional Isomerism: Ethyl 5-fluoro-2-methyl-3-nitrobenzoate (5-F vs.
  • Ester Group Impact : Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and higher volatility compared to ethyl analogs, affecting purification strategies .

Physicochemical Properties

  • Crystallography : Ethyl 4-fluoro-3-nitrobenzoate forms dimers via R₂²(10) hydrogen-bonding motifs, enhancing thermal stability . The methyl group in this compound likely disrupts such interactions, reducing melting points .
  • Solubility : Methyl esters (e.g., Mthis compound) show lower solubility in polar solvents compared to ethyl analogs due to reduced ester hydrophilicity .

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